molecular formula C29H31F3N6O3 B2582934 PF-4136309 CAS No. 1372407-07-2

PF-4136309

Cat. No.: B2582934
CAS No.: 1372407-07-2
M. Wt: 568.601
InChI Key: ZNSVOHSYDRPBGI-UXWDXCIHSA-N
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Mechanism of Action

Target of Action

PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable antagonist of the chemokine receptor 2 (CCR2) in humans, mice, and rats . CCR2 is a primary transmembrane G-protein-coupled receptor (GPCR) that is commonly bound with monocytes .

Mode of Action

Upon oral administration, this compound specifically binds to CCR2 and prevents the binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2 . This may result in the inhibition of CCR2 activation and signal transduction .

Biochemical Pathways

The binding of this compound to CCR2 inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation . This can affect the chemotaxis of monocytes/macrophages, leading them to migrate directly to disease sites . The accumulation of macrophages at disease sites could result in the morbidity and deterioration of chronic inflammatory and autoimmune diseases .

Pharmacokinetics

This compound exhibits a moderate half-life in both species after intravenous administration . When administered orally, this compound is absorbed rapidly, with peak concentration time (Tmax) at 1.2 h for rats and 0.25 h for dogs . A similar half-life is observed in both species between intravenous dosing and oral dosing . This compound is well absorbed, with an oral bioavailability of 78% in both species .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCR2 activation and signal transduction . This can lead to a decrease in the chemotaxis of monocytes/macrophages, potentially reducing the severity of chronic inflammatory and autoimmune diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound was assessed in a study where food intake was found to influence the pharmacokinetics of this compound following a single dose at 1000 mg

Biochemical Analysis

Biochemical Properties

PF-4136309 exhibits potent antagonistic activity against CCR2, a chemokine receptor predominantly expressed on monocytes . The IC50 values for human, mouse, and rat CCR2 are 5.2 nM, 17 nM, and 13 nM respectively . It is potent in human chemotaxis activity with an IC50 of 3.9 nM . It also inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation .

Cellular Effects

This compound has been shown to decrease levels of CD14+CCR2+ inflammatory monocytes (IM) in the peripheral blood . In pancreatic ductal adenocarcinoma (PDAC), the CCL2/CCR2 axis plays a key role in the immunosuppressive properties of the tumor microenvironment . This compound, by inhibiting CCR2, may potentially modulate these immunosuppressive effects .

Molecular Mechanism

The hypothesized mechanism of action of this compound is the inhibition of CCL2-induced trafficking of IM from the bone marrow to the tumor . This results in the depletion of tumor-associated macrophages from the tumor, potentially inhibiting inflammatory processes as well as angiogenesis, tumor cell migration, and tumor cell proliferation .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are not explicitly reported in the available literature. It has been noted that this compound exhibits a moderate half-life in both species after intravenous administration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not explicitly reported in the available literature. It has been noted that this compound is well absorbed, with an oral bioavailability of 78% in both species .

Metabolic Pathways

This compound is not a cytochrome P450 (CYP) inhibitor, with IC50 values of >30 μM against five major CYP isozymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . Moreover, this compound is not a CYP inducer at concentrations up to 30 μM .

Preparation Methods

PF-4136309 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

PF-4136309 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PF-4136309 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PF-4136309 is unique in its high potency and selectivity as a CCR2 antagonist. Similar compounds include:

    RS504393: Another CCR2 antagonist with similar inhibitory effects on CCR2-mediated signaling.

    BMS-813160: A dual CCR2/CCR5 antagonist with broader applications in treating inflammatory diseases.

    MK-0812: A CCR2 antagonist with potential therapeutic applications in treating rheumatoid arthritis and other inflammatory conditions.

This compound stands out due to its high oral bioavailability and selectivity for the CCR2 receptor .

Properties

IUPAC Name

N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSVOHSYDRPBGI-CBQRAPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026041
Record name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341224-83-6
Record name PF-4136309
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-4136309
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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